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Compound of Interest

Compound Name: 2-ethynyloxane

Cat. No.: B3021154

This guide provides an in-depth analysis of the nuclear magnetic resonance (NMR) and mass
spectrometry (MS) data for the heterocyclic compound 2-ethynyloxane. Designed for
researchers, scientists, and professionals in drug development, this document offers a detailed
exploration of the structural elucidation of this molecule through modern spectroscopic
techniques. We will delve into the theoretical underpinnings and practical considerations for
acquiring and interpreting *H NMR, 3C NMR, and mass spectra, ensuring a comprehensive
understanding of the molecule's chemical fingerprint.

Introduction to 2-Ethynyloxane

2-Ethynyloxane, also known as 2-ethynyl-tetrahydropyran, is a heterocyclic compound
featuring a saturated six-membered oxane (tetrahydropyran) ring substituted with an ethynyl
group at the 2-position. This unique combination of a cyclic ether and a terminal alkyne makes
it a valuable building block in organic synthesis, particularly in the construction of more complex
molecules with potential biological activity. Accurate and unambiguous structural
characterization is paramount for its application in research and development, and NMR and
mass spectrometry are the cornerstone techniques for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive analytical technique that provides detailed
information about the carbon-hydrogen framework of a molecule. By analyzing the chemical
shifts, coupling constants, and integration of the signals, a complete picture of the molecular
structure can be assembled.
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'H NMR Spectroscopy of 2-Ethynyloxane

The *H NMR spectrum of 2-ethynyloxane is predicted to exhibit distinct signals corresponding
to the protons of the oxane ring and the terminal alkyne. The chemical environment of each
proton dictates its resonance frequency (chemical shift, d), measured in parts per million (ppm).

Experimental Protocol: *H NMR Spectroscopy

o Sample Preparation: Dissolve approximately 5-10 mg of purified 2-ethynyloxane in 0.5-0.7
mL of a deuterated solvent (e.g., CDCIs, deuterated chloroform) in a standard 5 mm NMR
tube. The use of a deuterated solvent is crucial to avoid large solvent signals that would
obscure the analyte's signals.

e Instrument Setup: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer. A
higher field strength provides better signal dispersion and resolution.

» Data Acquisition:
o Set the number of scans to 16 or 32 to achieve an adequate signal-to-noise ratio.

o The spectral width should be set to encompass the expected range of proton chemical
shifts (typically 0-12 ppm).

o Arelaxation delay of 1-2 seconds between scans is generally sufficient for quantitative
analysis.

» Data Processing:

o

Apply a Fourier transform to the acquired free induction decay (FID).

o

Phase the spectrum to obtain pure absorption peaks.

[¢]

Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCIs at 7.26
ppm) or an internal standard like tetramethylsilane (TMS) at O ppm.

[¢]

Integrate the signals to determine the relative number of protons corresponding to each
peak.
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Predicted *H NMR Spectral Data for 2-Ethynyloxane

Predicted Chemical

Proton Assignment . Multiplicity Integration
Shift (6, ppm)
Doublet of Doublets
H-2 (CH) ~4.2-45 1H
(dd)

~3.5- 4.0 (axial &

H-6 (OCH-2) ) Multiplets (m) 2H
equatorial)

Alkyne-H ~2.4-2.6 Doublet (d) 1H

H-3, H-4, H-5 (CH2) ~1.5-2.0 Multiplets (m) 6H

e H-2: The proton at the 2-position is adjacent to the oxygen atom and the ethynyl group,
leading to a downfield shift. Its multiplicity will be a doublet of doublets due to coupling with
the two protons on C-3.

e H-6: The protons on the carbon adjacent to the oxygen (C-6) are also deshielded and will
appear as complex multiplets due to geminal and vicinal coupling.

o Alkyne-H: The terminal acetylenic proton typically resonates in the 2-3 ppm region.[1] It will
appear as a doublet due to coupling with the H-2 proton.

e H-3, H-4, H-5: The remaining methylene protons of the oxane ring will appear as a complex
series of overlapping multiplets in the upfield region, typical for saturated aliphatic systems.

[2]

3C NMR Spectroscopy of 2-Ethynyloxane

The 18C NMR spectrum provides information about the carbon skeleton of the molecule. In a
proton-decoupled spectrum, each unique carbon atom gives a single peak.

Experimental Protocol: 3C NMR Spectroscopy
o Sample Preparation: The same sample prepared for *H NMR can be used.

e Instrument Setup: Acquire the spectrum on the same NMR spectrometer.

© 2025 BenchChem. All rights reserved. 3/8 Tech Support


https://www.benchchem.com/product/b3021154?utm_src=pdf-body
https://www.chemistrysteps.com/nmr-chemical-shift-values-table/
https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(OpenStax)/13%3A_Structure_Determination_-_Nuclear_Magnetic_Resonance_Spectroscopy/13.04%3A_Chemical_Shifts_in_H_NMR__Spectroscopy
https://www.benchchem.com/product/b3021154?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3021154?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory
Check Availability & Pricing

o Data Acquisition:

o A proton-decoupled pulse sequence is typically used to simplify the spectrum to single

lines for each carbon.

o A larger number of scans (e.g., 1024 or more) is generally required for 13C NMR due to the

low natural abundance of the 13C isotope.

o The spectral width should be set to cover the full range of carbon chemical shifts (typically

0-220 ppm).

» Data Processing:

o Process the data similarly to the *H NMR spectrum.

o Calibrate the chemical shift scale using the solvent peak (e.g., CDCls at 77.16 ppm).

13C NMR Spectral Data for 2-Ethynyloxane

The following table presents the reported 3C NMR chemical shifts for 2-ethynyloxane.[3]

Carbon Assignment

Chemical Shift (0, ppm)

C-2 (CH) 68.1
C-6 (OCH2) 67.8
C-3 (CHz) 31.8
C-5 (CHz) 25.5
C-4 (CH2) 22.9
C=CH (alkyne) 83.7
C=CH (alkyne) 73.6

e C-2 and C-6: The carbons directly attached to the oxygen atom are deshielded and appear

at higher chemical shifts.
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o Alkyne Carbons: The sp-hybridized carbons of the ethynyl group have characteristic
chemical shifts in the 70-85 ppm range.[4]

e Ring Carbons (C-3, C-4, C-5): The remaining sp3-hybridized carbons of the oxane ring
resonate at lower chemical shifts, consistent with aliphatic carbons.[5]

Mass Spectrometry (MS) of 2-Ethynyloxane

Mass spectrometry is a destructive analytical technique that provides information about the
molecular weight and fragmentation pattern of a molecule. For 2-ethynyloxane, electron
ionization (EI) is a common method that leads to characteristic fragmentation.

Experimental Protocol: Electron lonization Mass Spectrometry (EI-MS)

o Sample Introduction: Introduce a small amount of the volatile sample into the mass
spectrometer, typically via a direct insertion probe or a gas chromatography (GC) inlet.

¢ lonization: Bombard the sample with high-energy electrons (typically 70 eV) in the ion
source. This will cause the molecule to lose an electron, forming a molecular ion (M+e).

o Mass Analysis: Accelerate the resulting ions and separate them based on their mass-to-
charge ratio (m/z) using a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

o Detection: Detect the ions to generate a mass spectrum, which is a plot of ion intensity
versus m/z.

Predicted Mass Spectrum and Fragmentation Pattern

The molecular weight of 2-ethynyloxane (C7H100) is 110.15 g/mol . The mass spectrum is
expected to show a molecular ion peak at m/z 110. The fragmentation of cyclic ethers is often
initiated by cleavage of the C-C bond alpha to the oxygen atom.

Diagram of a Typical Mass Spectrometry Workflow
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Caption: Workflow for obtaining an EI mass spectrum.

Major Predicted Fragment lons:

m/z Proposed Fragment Structure/Loss

110 [M]*+e (Molecular lon)

81 [M - CHO]* (Loss of a formyl radical)

69 [M - CzHs0]** (Ring opening and fragmentation)
55 [CaH7]*

43 [CsH7]* or [C2H30]*

The fragmentation of cyclic ethers can be complex, but key pathways often involve ring-
opening followed by the loss of small, stable neutral molecules or radicals. The presence of the
alkyne may also influence the fragmentation pathways.

Conclusion

The combination of NMR spectroscopy and mass spectrometry provides a powerful and
comprehensive toolkit for the structural elucidation of 2-ethynyloxane. *H and 13C NMR
spectroscopy confirm the connectivity of the carbon-hydrogen framework, while mass
spectrometry provides the molecular weight and characteristic fragmentation pattern. The data
presented in this guide, based on a combination of experimental and predicted values, serves
as a valuable reference for scientists working with this versatile synthetic building block. The
detailed protocols and interpretations are intended to facilitate accurate and efficient
characterization, ensuring the quality and reliability of research and development efforts.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

© 2025 BenchChem. All rights reserved. 7/8 Tech Support


https://www.benchchem.com/product/b3021154?utm_src=pdf-custom-synthesis
https://www.chemistrysteps.com/nmr-chemical-shift-values-table/
https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(OpenStax)/13%3A_Structure_Determination_-_Nuclear_Magnetic_Resonance_Spectroscopy/13.04%3A_Chemical_Shifts_in_H_NMR__Spectroscopy
https://spectrabase.com/spectrum/8ZWsOctHrDr
https://www.che.hw.ac.uk/teaching/cheak2/Labapp3/files/13C-NMR-Handout.pdf
https://sites.science.oregonstate.edu/~gablek/CH335/Chapter10/CarbonChemicalShift.htm
https://www.benchchem.com/product/b3021154#nmr-and-mass-spectrometry-data-for-2-ethynyloxane
https://www.benchchem.com/product/b3021154#nmr-and-mass-spectrometry-data-for-2-ethynyloxane
https://www.benchchem.com/product/b3021154#nmr-and-mass-spectrometry-data-for-2-ethynyloxane
https://www.benchchem.com/product/b3021154#nmr-and-mass-spectrometry-data-for-2-ethynyloxane
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b3021154?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3021154?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENCHE

Foundational & Exploratory

Check Availability & Pricing

BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
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